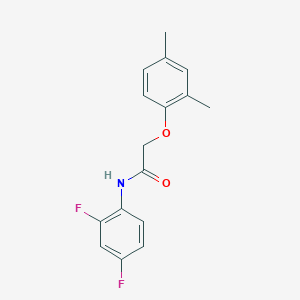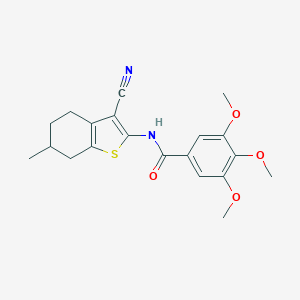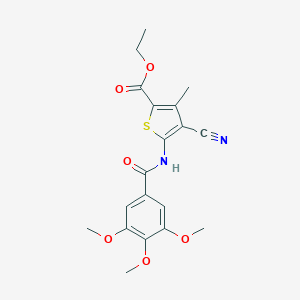
N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. It acts as a selective antagonist of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain perception and inflammation. EMA401 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of chronic pain.
作用機序
The mechanism of action of N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide involves the selective blocking of the AT2R, which is a G protein-coupled receptor that is expressed in various tissues, including the nervous system and immune system. The AT2R has been shown to play a role in the regulation of pain perception and inflammation. By blocking the AT2R, N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide can reduce the sensitization of pain pathways and decrease the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce pain behavior and hyperalgesia in various animal models of chronic pain. N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide has also been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. Additionally, N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.
実験室実験の利点と制限
The advantages of using N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide in lab experiments include its selectivity for the AT2R, its ability to reduce pain perception and inflammation, and its favorable safety profile. Additionally, N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide has been shown to have a long half-life and good oral bioavailability, which makes it a suitable candidate for clinical use. The limitations of using N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide in lab experiments include the need for further optimization of dosing and administration, as well as the need for more extensive safety and toxicity studies.
将来の方向性
There are several potential future directions for the development of N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide as a treatment for chronic pain. These include the optimization of dosing and administration, the exploration of its efficacy in different types of chronic pain, and the investigation of its potential use in combination with other pain medications. Additionally, the development of biomarkers to predict patient response to N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide could help to identify the most appropriate patient populations for treatment. Finally, the elucidation of the molecular mechanisms underlying the effects of N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide could lead to the development of new therapies for chronic pain.
合成法
The synthesis of N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide involves several steps, starting from commercially available starting materials. The key step is the formation of the benzamide ring, which is achieved by reacting 4-methoxybenzoic acid with 2-ethyl-6-methylphenylamine in the presence of a coupling agent. The resulting intermediate is then subjected to a series of reactions to introduce the methoxy group and the amide functionality. The final product is obtained in high yield and purity through purification by column chromatography.
科学的研究の応用
N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide has been extensively studied for its potential use in the treatment of chronic pain. It has shown efficacy in preclinical models of neuropathic pain, inflammatory pain, and cancer-related pain. N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide has been shown to selectively block the AT2R, which is upregulated in chronic pain conditions and contributes to the sensitization of pain pathways. By blocking the AT2R, N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide can reduce pain perception and inflammation without causing unwanted side effects.
特性
分子式 |
C17H19NO2 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
N-(2-ethyl-6-methylphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C17H19NO2/c1-4-13-7-5-6-12(2)16(13)18-17(19)14-8-10-15(20-3)11-9-14/h5-11H,4H2,1-3H3,(H,18,19) |
InChIキー |
WWAWASLYXVILAN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)OC)C |
正規SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B251841.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251842.png)
![N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B251844.png)

![N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B251847.png)



![N-{4-[(2-chlorobenzoyl)amino]phenyl}-2-fluorobenzamide](/img/structure/B251857.png)




![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B251866.png)